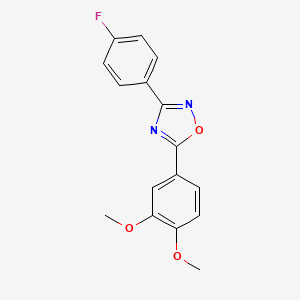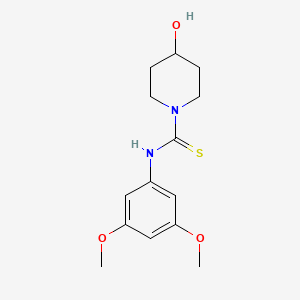![molecular formula C16H13F3N2O3 B5710601 4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid, commonly known as TFB-TMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TMA is a member of the benzoic acid family and is often used as a reference compound in drug discovery studies. In
作用機序
TFB-TMA exerts its therapeutic effects by inhibiting the activity of certain enzymes and pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. TFB-TMA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in cancer progression. Moreover, TFB-TMA has been found to inhibit the replication of viruses by targeting viral proteases and polymerases.
Biochemical and Physiological Effects:
TFB-TMA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TFB-TMA has also been found to induce apoptosis in cancer cells by activating caspases. Moreover, TFB-TMA has been found to inhibit the replication of viruses by disrupting viral protein synthesis.
実験室実験の利点と制限
TFB-TMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TFB-TMA is also commercially available, making it easily accessible for researchers. However, TFB-TMA has some limitations for lab experiments. It has a low solubility in water, which can limit its use in certain experiments. Moreover, TFB-TMA can exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for TFB-TMA research. One potential direction is to explore its potential as an anti-inflammatory agent. TFB-TMA has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in inflammation. Moreover, TFB-TMA has been shown to reduce the production of inflammatory cytokines. Another potential direction is to explore its potential as an anti-cancer agent. TFB-TMA has been shown to induce apoptosis in cancer cells by activating caspases. Moreover, TFB-TMA has been shown to inhibit the activity of HDACs, which are enzymes involved in cancer progression. Finally, another potential direction is to explore its potential as an anti-viral agent. TFB-TMA has been shown to inhibit the replication of the hepatitis C virus and the influenza virus by targeting viral proteases and polymerases.
合成法
TFB-TMA can be synthesized using a multistep process. The first step involves the synthesis of 2-(trifluoromethyl)aniline, which is then reacted with phosgene to produce 2-(trifluoromethyl)phenyl isocyanate. The isocyanate is then reacted with 4-aminomethylbenzoic acid to produce TFB-TMA. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
科学的研究の応用
TFB-TMA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. TFB-TMA has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, TFB-TMA has been found to inhibit the replication of the hepatitis C virus and the influenza virus. Due to its potential therapeutic applications, TFB-TMA is often used as a reference compound in drug discovery studies.
特性
IUPAC Name |
4-[[[2-(trifluoromethyl)phenyl]carbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-3-1-2-4-13(12)21-15(24)20-9-10-5-7-11(8-6-10)14(22)23/h1-8H,9H2,(H,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOYPXQQBVOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)

![2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)



![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)